molecular formula C13H20N4O3 B2778988 5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide CAS No. 2126177-83-9

5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide

Cat. No.: B2778988
CAS No.: 2126177-83-9
M. Wt: 280.328
InChI Key: HJGYKQCZIBUMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide is a chemical compound with the CAS Number: 2126177-83-9 . It has a molecular weight of 280.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N4O3/c1-3-16(4-2)8-7-15-10-5-6-12(17(19)20)11(9-10)13(14)18/h5-6,9,15H,3-4,7-8H2,1-2H3,(H2,14,18) .

Scientific Research Applications

Synthesis and Cytotoxicity

The research in the field of medicinal chemistry has focused on synthesizing derivatives of nitrobenzamide compounds to explore their potential as anticancer agents. Studies have demonstrated the synthesis of various derivatives, such as 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, which showed significant cytotoxic effects towards cancer cell lines, suggesting a promising avenue for anticancer drug development (Hour et al., 2007).

Antifibrillatory Activity

Nitrobenzamide derivatives have been studied for their antifibrillatory activity, demonstrating significant potential compared to existing drugs. For example, certain derivatives showed more potent effects and a longer duration of action than nibentan, indicating their potential for further pharmacological exploration (Davydova et al., 2000).

Drug-Drug Co-Crystal Synthesis

Research into pharmaceutical co-crystals has highlighted the potential to improve the biological effects of drugs. For instance, modifications of the anticestodal drug 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide aimed at improving its solubility and pharmacophoric effects, retaining its antihelminthic efficacy, showcase the versatility and application of nitrobenzamide derivatives in enhancing drug properties (Galkina et al., 2014).

Enzyme-Prodrug Therapies

Nitrobenzamide derivatives like CB1954 are explored in the context of enzyme/prodrug therapies for cancer treatment. Studies have identified enzymes capable of activating such prodrugs to cytotoxic metabolites, with a focus on enhancing stability and catalytic efficiency for potential clinical applications (Emptage et al., 2009).

Properties

IUPAC Name

5-[2-(diethylamino)ethylamino]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-3-16(4-2)8-7-15-10-5-6-12(17(19)20)11(9-10)13(14)18/h5-6,9,15H,3-4,7-8H2,1-2H3,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGYKQCZIBUMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.